molecular formula C9H19NO3 B1426853 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol CAS No. 1344214-00-1

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol

Cat. No. B1426853
M. Wt: 189.25 g/mol
InChI Key: DQGAAQNHHGZEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol” is a chemical compound with the CAS Number: 1344214-00-1 . It has a molecular weight of 189.25 and its molecular formula is C9H19NO3. This compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol” is provided , but the specific molecular structure is not detailed in the search results.

Scientific Research Applications

Catalysis in Organic Synthesis

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol and similar compounds have been used in catalysis for organic synthesis. For example, palladium complexes of related ligands have shown effectiveness in catalyzing the methoxycarbonylation of olefins, producing linear and branched esters. The structure of the complexes and the chain length of the olefin influence the catalytic behavior (Zulu et al., 2020).

Anticancer Activity

A new phenolic compound structurally similar to 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol, isolated from the wood of Millettia leucantha, demonstrated significant cytotoxicity against tumor cell lines. This highlights the potential of related compounds in anticancer research (Rayanil et al., 2011).

Antimicrobial and Antiradical Activity

Compounds structurally related to 1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol have been synthesized and tested for antimicrobial and antiradical activities. This indicates their potential in the development of new antimicrobial agents (Čižmáriková et al., 2020).

Enantioselective Synthesis

This compound and its analogs have been used in the enantioselective synthesis of chiral intermediates, aiding in the production of bio-active compounds. This application is crucial in pharmaceutical research, particularly in the synthesis of natural and unnatural sesquiterpenes (Shafioul & Cheong, 2012).

Cardioselectivity in Drug Development

Related 1-(aralkylamino)-3-(aryloxy)propan-2-ols have been studied for their cardioselective properties. This research is significant in developing beta-adrenoceptor blocking agents with specific therapeutic profiles (Rzeszotarski et al., 1983).

Synthesis of Isotopomers for Pharmacological Studies

The synthesis of isotopomers of similar compounds has been used in pharmacological studies to understand the metabolism and pharmacokinetics of potential therapeutic agents (Czeskis, 1998).

properties

IUPAC Name

1-methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-8-5-10(3-4-13-8)6-9(11)7-12-2/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGAAQNHHGZEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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